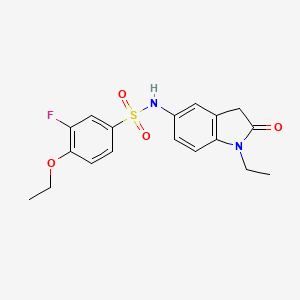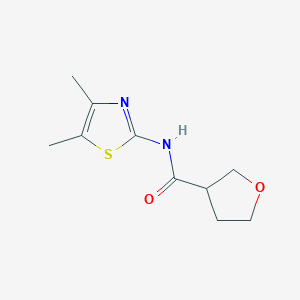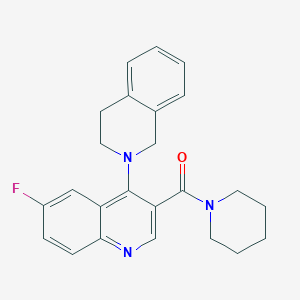
(4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic molecule designed with specific structural attributes for use in various scientific applications. This compound features several notable components, including a quinoline core with a fluorine substituent, an isoquinoline group, and a piperidine group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. It begins with the preparation of the quinoline core, followed by the introduction of the fluorine substituent at the appropriate position. Isoquinoline and piperidine groups are then attached through nucleophilic substitution reactions. The conditions often require catalysts like palladium on carbon, elevated temperatures, and inert atmospheres such as nitrogen or argon to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production methods are scaled up, involving large reactors with precise temperature and pressure controls. Techniques like continuous flow synthesis could be employed to ensure a consistent and high-yield production process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of corresponding quinoline N-oxides.
Reduction: : Reduction typically involves the removal of oxygen groups or the addition of hydrogen atoms, possibly utilizing reducing agents like sodium borohydride.
Substitution: : The compound undergoes various substitution reactions, such as halogen exchange when subjected to appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Uses reagents like alkyl halides, often under catalysis of metal complexes.
Major Products
The major products from these reactions are often derivatives of the parent compound, modified to introduce different functional groups or alter existing ones, providing a vast array of compounds for further applications.
科学研究应用
(4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: finds its use in several scientific fields:
Chemistry: : As a building block for more complex molecules.
Biology: : In the study of enzymatic reactions and as a probe for bioassays.
Industry: : Could be a precursor for the synthesis of specialized materials or agrochemicals.
作用机制
The compound's effects are largely dependent on its interaction with molecular targets such as enzymes or receptors. The presence of fluorine can enhance binding affinities and improve metabolic stability. Isoquinoline and piperidine moieties often interact with specific biological targets through hydrogen bonding and van der Waals forces, influencing biological pathways involved in its mechanism of action.
相似化合物的比较
(4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: stands out due to its unique combination of fluorinated quinoline and isoquinoline with a piperidine moiety. Similar compounds might include:
(4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-chloroquinolin-3-yl)(piperidin-1-yl)methanone
(4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methoxyquinolin-3-yl)(piperidin-1-yl)methanone
These compounds share structural similarities but differ in their substituents, which can significantly alter their chemical reactivity and biological activity.
By analyzing the detailed aspects of this compound, we uncover not only its unique structure but also the myriad of applications and scientific interest it garners. A treasure trove for chemists and researchers alike!
属性
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c25-19-8-9-22-20(14-19)23(28-13-10-17-6-2-3-7-18(17)16-28)21(15-26-22)24(29)27-11-4-1-5-12-27/h2-3,6-9,14-15H,1,4-5,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNSKNUTQRKISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5=CC=CC=C5C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
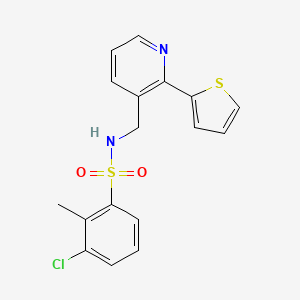
![3-Cyclopropyl-6-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2764057.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2764060.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2764061.png)
![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)
![2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764065.png)
![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)
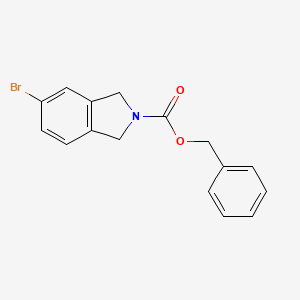
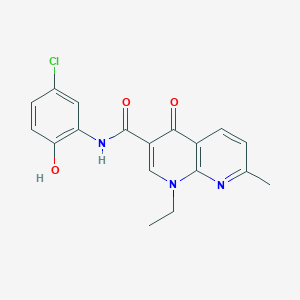
![4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2764073.png)
![N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2764075.png)
